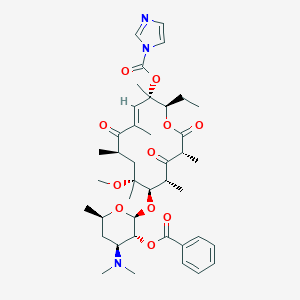

Telithromycin intermediate (7A)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Telithromycin intermediate (7A) is a crucial compound in the synthesis of telithromycin, a ketolide antibiotic. Telithromycin is a semi-synthetic derivative of erythromycin, designed to overcome resistance mechanisms in bacteria. It is primarily used to treat respiratory tract infections, including community-acquired pneumonia .

Vorbereitungsmethoden

The synthesis of telithromycin intermediate (7A) involves several steps. One notable method includes the protection of the 11,12-diol moiety of 6-O-methylerythromycin as a cyclic carbonate to prevent the formation of 9,12-hemiacetal by-products. This intermediate is then subjected to further reactions to yield telithromycin . Industrial production methods often involve intermediate crystallization to remove reagents and side products .

Analyse Chemischer Reaktionen

Telithromycin intermediate (7A) undergoes various chemical reactions, including:

Oxidation: The oxidation of the C-3 hydroxyl group under Pfizner–Moffat conditions.

Substitution: Introduction of a ketone moiety at the C-3 position of 6-O-methylerythromycin via acid hydrolysis of the cladinose sugar.

Protection: Protection of the C-11,12-diol moiety as a cyclic carbonate.

Common reagents used in these reactions include hydrochloric acid, dimethyl sulphoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Major products formed from these reactions include various telithromycin derivatives .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Several studies have demonstrated the efficacy of telithromycin against various bacterial pathogens:

- Haemophilus influenzae : Telithromycin exhibits comparable in vitro potency to azithromycin, with superior killing rates against β-lactamase producers and resistant strains. It shows effective tissue penetration, particularly in respiratory tract infections, making it a viable option for treating infections caused by this organism .

- Streptococcus pneumoniae : Research indicates that telithromycin achieves rapid bactericidal activity against both macrolide-susceptible and resistant strains. In models simulating human pharmacokinetics, telithromycin concentrations were sufficient to achieve significant bacterial reduction within hours .

| Bacterial Strain | Efficacy of Telithromycin | Comparison to Other Antibiotics |

|---|---|---|

| Haemophilus influenzae | Comparable to azithromycin | Superior to clarithromycin |

| Streptococcus pneumoniae | Rapid bactericidal effect | Effective against resistant strains |

Pharmacodynamics

The pharmacodynamic profile of telithromycin highlights its concentration-dependent activity. Key findings include:

- Concentration-Dependent Killing : Telithromycin demonstrates a significant reduction in bacterial counts at various time points, indicating its effectiveness even at lower concentrations .

- Tissue Concentrations : The drug achieves high concentrations in the epithelial lining fluid (ELF), which is critical for treating respiratory infections .

Treatment of Community-Acquired Pneumonia

Telithromycin is primarily indicated for mild to moderate community-acquired pneumonia. Its unique mechanism allows it to effectively target resistant strains that are typically challenging to treat with standard antibiotics .

Drug Interactions and Safety Profile

Telithromycin's interaction with cytochrome P450 enzymes highlights its potential for drug-drug interactions. It is a strong inhibitor of CYP3A4, which necessitates careful monitoring when co-administered with other medications metabolized by this pathway .

Clinical Trials

Clinical trials have confirmed the effectiveness of telithromycin compared to traditional macrolides like clarithromycin in treating community-acquired pneumonia:

- A study comparing hospitalization rates found that patients treated with telithromycin had similar or improved outcomes compared to those receiving clarithromycin .

Resistance Patterns

Research indicates that while some strains show resistance to macrolides, telithromycin maintains efficacy against many resistant phenotypes, making it a valuable option in antibiotic therapy .

Wirkmechanismus

Telithromycin intermediate (7A) contributes to the mechanism of action of telithromycin by facilitating its binding to bacterial ribosomes. Telithromycin binds to the 50S subunit of the 70S bacterial ribosome, blocking peptide elongation by binding to domains II and V of 23S RNA. This prevents bacterial growth by interfering with protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Telithromycin intermediate (7A) is unique compared to other similar compounds due to its specific modifications that enhance its stability and efficacy. Similar compounds include:

Erythromycin: The parent compound from which telithromycin is derived.

Azithromycin: Another macrolide antibiotic with a similar mechanism of action.

Clarithromycin: A macrolide antibiotic with modifications to improve acid stability

Telithromycin intermediate (7A) stands out due to its enhanced activity against macrolide-resistant bacteria and its unique binding properties to bacterial ribosomes .

Biologische Aktivität

Telithromycin, a ketolide antibiotic derived from erythromycin, exhibits significant biological activity against various bacterial pathogens. The intermediate compound, referred to as Telithromycin Intermediate (7A), plays a crucial role in the synthesis and efficacy of telithromycin. This article delves into the biological activity of Telithromycin Intermediate (7A), highlighting its mechanism of action, pharmacokinetics, and clinical implications.

Telithromycin functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting domains II and V of the 23S rRNA. This dual binding enhances its affinity for resistant strains compared to traditional macrolides. The presence of a C11-12 carbamate side chain in Telithromycin Intermediate (7A) is pivotal, as it maintains binding affinity even in the presence of resistance mechanisms like methylation induced by erm genes .

Key Mechanisms:

- Ribosomal Binding : Telithromycin binds in a 1:1 ratio to the ribosome, effectively blocking peptide elongation and translocation.

- Resistance Overcoming : It retains activity against strains expressing mef(A) resistance due to its poor substrate profile for macrolide efflux pumps .

- Enhanced Affinity : Compared to erythromycin, telithromycin shows a tenfold greater binding affinity in susceptible organisms and twenty-fivefold in resistant strains .

Pharmacokinetics

The pharmacokinetic profile of telithromycin is essential for understanding its therapeutic efficacy. Following oral administration, telithromycin has an absolute bioavailability of approximately 57%, with peak plasma concentrations reached within 0.5 to 4 hours . The drug exhibits significant concentration in phagocytes, which is beneficial for targeting intracellular pathogens.

| Parameter | Value |

|---|---|

| Maximal Concentration (Cmax) | ~2 µg/mL after 800 mg dose |

| Half-life | 10 hours |

| Volume of Distribution | 2.9 L/kg |

| Protein Binding | 60-70% |

Biological Activity Against Pathogens

Telithromycin Intermediate (7A) demonstrates potent antibacterial activity against a range of pathogens responsible for respiratory infections. In vitro studies indicate effectiveness against Streptococcus pneumoniae and Haemophilus influenzae, including strains resistant to other antibiotics .

Comparative Efficacy

In comparative studies, telithromycin has shown superior activity against certain strains when juxtaposed with other antibiotics:

| Pathogen | Telithromycin MIC (µg/mL) | Comparator MIC (µg/mL) |

|---|---|---|

| Streptococcus pneumoniae | ≤0.25 | ≥1 |

| Haemophilus influenzae | ≤0.5 | ≥2 |

Clinical Implications

Telithromycin is primarily indicated for treating community-acquired pneumonia and acute exacerbations of chronic bronchitis. Its unique properties make it an alternative for patients allergic to penicillin, providing broader coverage against atypical organisms such as Mycoplasma pneumoniae .

Case Studies

Several clinical trials have evaluated the efficacy and safety of telithromycin:

- Community-Acquired Pneumonia Study : A study involving 1,000 patients demonstrated that telithromycin was effective in achieving clinical success rates comparable to standard therapies while exhibiting a favorable safety profile .

- Acute Bacterial Sinusitis : In another trial, telithromycin showed significant improvement in symptoms within three days compared to placebo, with minimal adverse effects reported .

Eigenschaften

IUPAC Name |

[(2R,3S,4E,7R,9R,10R,11R,13R)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMAROTYPSRGIA-LODJBINNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)OC(=O)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H57N3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.